Silatrane glycol
Overview
Description
Silatrane glycol is a unique silicon alkoxide complex that has garnered significant interest due to its stability and solubility in water. It is a derivative of silatrane, a class of compounds characterized by a tricyclic structure with a silicon atom at the center. This compound is known for its stability in neutral and boiling water, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
Silatrane glycol, a unique silicon alkoxy compound, is known for its water solubility and stability Silatranes, the family of compounds to which this compound belongs, have been reported to have a wide variety of applications due to their unique structure and reactivity .
Mode of Action
It is known that this compound can undergo reactions with acetic anhydride to produce 1-acetoxysilatrane . This compound then undergoes facile ligand exchange, allowing the synthesis of a number of reactive compounds .
Biochemical Pathways
Silatranes, in general, have been reported to have a wide range of biological and pharmacological properties, including antitumor, anticancer, antibacterial, anti-inflammatory, and fungicidal activity .
Pharmacokinetics
The adme properties of therapeutic proteins, which are large macromolecular therapies like this compound, are critical to their drug discovery and development processes .
Result of Action
Silatranes have been reported to have a wide range of biological properties, including the ability to heal wounds or stimulate hair growth (pilotropic activity), and effects on animal production and seed germination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, silatranes can form extremely stable and smooth siloxane monolayers almost on any surface . Furthermore, seed treatment with silatrane water solutions has been reported to induce plant tolerance to unfavorable environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silatrane glycol can be synthesized through the reaction of triethanolamine with silicon dioxide in ethylene glycol. This reaction produces a stable this compound complex. The reaction conditions typically involve heating the mixture to facilitate the formation of the silatrane structure .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure the purity and stability of the final product. The use of high-purity silicon dioxide and triethanolamine is crucial to achieving a high yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Silatrane glycol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form siloxane compounds.
Reduction: Reduction reactions can convert this compound into different silane derivatives.
Substitution: This compound can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and various alcohols are employed in substitution reactions
Major Products Formed
Oxidation: Siloxane compounds.
Reduction: Silane derivatives.
Substitution: Various functionalized silatrane derivatives
Scientific Research Applications
Silatrane glycol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Biology: Employed in the study of silicon’s role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of flame-resistant polymers and as an adhesion promoter in various materials
Comparison with Similar Compounds
Similar Compounds
3-Aminopropylsilatrane: Another silatrane derivative with similar stability and reactivity.
Triethoxysilane: A simpler silicon compound used in similar applications.
Siloxanes: Compounds with silicon-oxygen bonds, used in various industrial applications
Uniqueness of Silatrane Glycol
This compound is unique due to its high stability in water and its ability to form stable complexes with metal ions. This makes it particularly valuable in applications where stability and reactivity are crucial, such as in the production of flame-resistant materials and in biological studies .
Properties
IUPAC Name |
2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5Si/c10-4-8-14-15-11-5-1-9(2-6-12-15)3-7-13-15/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOMIJYJKIUFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402956 | |
Record name | Silatrane glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56929-77-2 | |
Record name | Silatrane glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silatrane glycol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes silatrane glycol unusual compared to other silicon alkoxy compounds? []
A1: Unlike many silicon alkoxy compounds, this compound is both water-soluble and water-stable. This unusual property is attributed to its unique silatrane structure. [] This characteristic makes it an attractive building block for various applications, including the development of water-soluble silicon-containing polymers.
Q2: How can this compound be used to synthesize other potentially useful compounds? []
A2: this compound (compound 2) reacts with acetic anhydride to produce 1-acetoxysilatrane (compound 4). This compound (4) readily undergoes ligand exchange reactions, enabling the synthesis of several reactive silatranes. Examples include 1-methacryloxysilatrane (compound 5), 1-allyloxysilatrane (compound 6), and 2-[(propen-2-yloxy)ethanoxy]silatrane (compound 7). These silatrane derivatives hold potential as monomers for synthesizing new silatrane-containing polymers. []
Q3: Can this compound be analyzed using advanced NMR techniques? []
A3: Yes, the structure of this compound can be elucidated using various Nuclear Magnetic Resonance (NMR) techniques. A study successfully employed the PANSY-COSY and PANSY-TOCSY NMR experiments to analyze this compound. [] These techniques provide valuable information about the connectivity and spatial relationships between atoms within the molecule, aiding in structural characterization.
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